1-Phenyl-1-(pyridin-2-yl)ethanol
CAS No.: 19490-92-7
Cat. No.: VC21344776
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 19490-92-7 |
---|---|
Molecular Formula | C13H13NO |
Molecular Weight | 199.25 g/mol |
IUPAC Name | 1-phenyl-1-pyridin-2-ylethanol |
Standard InChI | InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3 |
Standard InChI Key | JZSWVCNVNOZMFN-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Canonical SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Appearance | Off-White to Pale Yellow Low Melting Solid |
Chemical Identity and Structure
1-Phenyl-1-(pyridin-2-yl)ethanol is characterized by its molecular formula C13H13NO with a molecular weight of approximately 199.25 g/mol for the free base form. The compound features a central carbon atom bonded to four distinct groups: a phenyl ring, a pyridin-2-yl group, a hydroxyl group, and a methyl group. This tetrahedral arrangement around the central carbon creates a stereogenic center, meaning the compound can exist in different enantiomeric forms.
The structure can be represented through various chemical identifiers:
Identifier Type | Value |
---|---|
CAS Number | 19490-92-7 |
IUPAC Name | 1-phenyl-1-pyridin-2-ylethanol |
Molecular Formula | C13H13NO |
Molecular Weight | 199.25 g/mol |
SMILES | CC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
The compound's structure features a hydroxyl group that serves as a key functional site for many of its chemical reactions. The presence of both aromatic systems (phenyl and pyridyl) contributes to its chemical behavior and reactivity patterns, making it versatile in organic synthesis applications.
Physical and Chemical Properties
1-Phenyl-1-(pyridin-2-yl)ethanol typically exists as a crystalline solid under standard conditions. Its physical state and appearance can vary based on purity and preparation methods. The compound exhibits several important chemical properties that determine its behavior in reactions and applications.
Solubility Properties
The compound shows good solubility in organic solvents such as ethanol, methanol, and dichloromethane due to its aromatic rings and hydroxyl group. This solubility profile is advantageous for its use in organic synthesis and experimental applications.
Spectroscopic Properties
The compound exhibits characteristic spectroscopic patterns that aid in its identification and purity assessment. Its nuclear magnetic resonance (NMR) spectrum shows distinctive signals for the aromatic protons of both the phenyl and pyridyl rings, as well as signals for the methyl group and the hydroxyl proton.
Synthesis and Preparation Methods
Several synthetic routes exist for the preparation of 1-Phenyl-1-(pyridin-2-yl)ethanol, with varying yields and purity profiles.
Grignard Reaction Approach
One common method involves the reaction of 2-acetylpyridine with phenylmagnesium bromide (a Grignard reagent) in anhydrous ether solution. This reaction typically proceeds under the following conditions:
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Cooling the reaction mixture to approximately -78°C
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Gradual warming to room temperature
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Quenching with saturated ammonium chloride solution
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Extraction and purification through recrystallization
This method is frequently employed in laboratory settings due to its relatively straightforward procedure and reasonable yields.
Alternative Synthetic Routes
Another approach involves the reaction of 2-bromopyridine with phenylmagnesium bromide, followed by the addition of acetaldehyde. This multi-step process offers an alternative when certain starting materials are more readily available.
Industrial Production Considerations
For larger-scale production, automated reactors and continuous flow systems may enhance efficiency and yield. Advanced purification techniques such as column chromatography and distillation are often employed to ensure high purity of the final product.
Chemical Reactions
1-Phenyl-1-(pyridin-2-yl)ethanol undergoes various chemical transformations that make it valuable in synthetic applications. These reactions primarily involve the hydroxyl group, though the aromatic rings can also participate in certain transformations.
Oxidation Reactions
The compound can be oxidized to form the corresponding ketone, 1-Phenyl-1-(pyridin-2-yl)ethanone, using several oxidizing agents:
Oxidizing Agent | Reaction Conditions | Expected Yield |
---|---|---|
Jones Reagent (Chromic acid in acetone) | Room temperature, aqueous medium | Moderate to high |
Dess-Martin Periodinane | Room temperature, dichloromethane | High with minimal side products |
Potassium Permanganate | Controlled conditions, aqueous medium | Moderate |
These oxidation reactions are valuable in converting the alcohol to a ketone functional group for further synthetic transformations.
Reduction Processes
While already an alcohol, 1-Phenyl-1-(pyridin-2-yl)ethanol can undergo reduction of the pyridine ring or transformation to other compounds through reductive processes. Common reducing agents include:
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Sodium borohydride
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Lithium aluminum hydride
These reagents can yield various reduced derivatives depending on the specific reaction conditions employed.
Substitution Reactions
The hydroxyl group in this compound can be substituted with other functional groups, expanding its utility as a synthetic intermediate:
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Treatment with thionyl chloride converts the hydroxyl to a chloride
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Reaction with phosphorus tribromide yields the corresponding bromide
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Activation with p-toluenesulfonyl chloride creates a good leaving group for subsequent nucleophilic substitution
These substitution reactions provide routes to diverse derivatives with modified properties and reactivities.
Applications in Scientific Research
The unique structure and reactivity of 1-Phenyl-1-(pyridin-2-yl)ethanol make it valuable in various scientific research contexts.
Synthetic Building Block
The compound serves as an important building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its functional groups provide handles for further elaboration through the reactions described previously.
Ligand in Coordination Chemistry
The presence of both a pyridine nitrogen and a hydroxyl oxygen allows 1-Phenyl-1-(pyridin-2-yl)ethanol to function as a bidentate ligand in coordination chemistry. This property enables it to form stable complexes with various metal ions, potentially useful in catalysis and materials science applications.
Pharmaceutical Research
Research into the biological activities of this compound and its derivatives has revealed potential applications in pharmaceutical development:
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Antimicrobial properties against certain bacterial strains
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Potential anticancer activity through specific biological pathways
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Possible application in antihistamine development
These findings suggest promising avenues for further medicinal chemistry research using this compound as a starting point.
Biological Activity
1-Phenyl-1-(pyridin-2-yl)ethanol demonstrates several important biological activities that warrant further investigation for potential therapeutic applications.
Antihistaminic Properties
The compound shows structural similarities to known antihistamines and may function by blocking histamine receptors. This property suggests potential applications in treating allergic conditions by alleviating symptoms such as itching, sneezing, and congestion.
Cancer Cell Line | Observed Activity | Concentration Range |
---|---|---|
MCF-7 (Breast cancer) | Growth inhibition | Moderate activity |
HepG2 (Liver cancer) | Anti-proliferative | Moderate activity |
HEp-2 (Laryngeal cancer) | Cell cycle disruption | Moderate activity |
Further research is needed to fully elucidate the mechanisms and optimize the anticancer properties of this compound and its derivatives.
Comparison with Similar Compounds
Understanding how 1-Phenyl-1-(pyridin-2-yl)ethanol compares to structurally related compounds provides valuable context for its properties and applications.
Structural Analogs
Several compounds share structural similarities with 1-Phenyl-1-(pyridin-2-yl)ethanol but differ in specific functional groups or substitution patterns:
Compound | Key Structural Difference | Notable Property Difference |
---|---|---|
Diphenyl(pyridin-2-yl)methanol | Additional phenyl group instead of methyl | More hydrophobic; different steric properties |
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol | Contains isopropyl group | Enhanced lipophilicity |
1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride | Hydrochloride salt form | Improved water solubility; different bioavailability |
These structural variations result in different physical properties, chemical reactivities, and biological activities.
Functional Relationship to Doxylamine
1-Phenyl-1-(pyridin-2-yl)ethanol is structurally related to doxylamine, a first-generation H1-antihistamine used to treat allergies and nausea. The hydrochloride salt form of the compound is identified as an impurity (Impurity B) in the synthesis of doxylamine hydrogen succinate. This relationship highlights its relevance in pharmaceutical quality control and development.
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